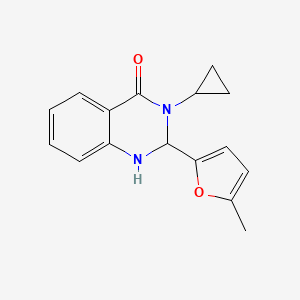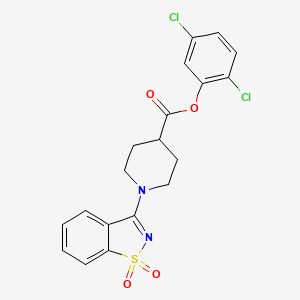![molecular formula C19H16ClFN2O5S2 B7453694 N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide, commonly known as CFTR inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of cystic fibrosis.
Mecanismo De Acción
CFTR inhibitor works by binding to the CFTR protein and blocking its activity. Specifically, CFTR inhibitor binds to a specific site on the CFTR protein called the nucleotide-binding domain 1 (NBD1). This binding prevents the CFTR protein from opening and closing properly, which in turn reduces the transport of salt and water in and out of cells.
Biochemical and Physiological Effects:
CFTR inhibitor has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, CFTR inhibitor has been shown to reduce the activity of CFTR in cells, which in turn reduces the transport of salt and water. CFTR inhibitor has also been shown to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CFTR inhibitor is that it has been extensively studied in laboratory experiments, which has provided a wealth of information about its mechanism of action and potential applications. However, one limitation of CFTR inhibitor is that it has not yet been approved for clinical use, which means that its potential applications in humans are still being studied.
Direcciones Futuras
There are several future directions for research on CFTR inhibitor. One direction is to continue studying its potential applications in the treatment of cystic fibrosis. Another direction is to investigate the potential applications of CFTR inhibitor in other diseases or conditions, such as chronic obstructive pulmonary disease (COPD) or asthma. Additionally, future research could focus on developing new and more effective CFTR inhibitors that have fewer side effects and are more effective at reducing mucus buildup in the lungs and other organs.
Métodos De Síntesis
CFTR inhibitor is synthesized through a multi-step process that involves the reaction of different chemical compounds. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline, which produces N-(4-chlorobenzenesulfonyl)-2-methoxyaniline. This compound is then reacted with 4-fluorobenzenesulfonyl chloride to produce N-[5-(4-chlorobenzenesulfonylamino)-2-methoxyphenyl]-4-fluorobenzenesulfonamide. Finally, this compound is reacted with ammonia to produce CFTR inhibitor.
Aplicaciones Científicas De Investigación
CFTR inhibitor has been extensively studied for its potential applications in the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR inhibitor works by blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of salt and water in and out of cells. By inhibiting CFTR, CFTR inhibitor can help to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Propiedades
IUPAC Name |
N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O5S2/c1-28-19-11-6-15(22-29(24,25)16-7-2-13(20)3-8-16)12-18(19)23-30(26,27)17-9-4-14(21)5-10-17/h2-12,22-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONYALJVZNUIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-O,5-O-dimethyl 4-O-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B7453622.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453627.png)
![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylacetamide](/img/structure/B7453644.png)
![2-phenyl-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide](/img/structure/B7453651.png)


![N-cyclopropyl-2-[[2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7453663.png)

![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453695.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide](/img/structure/B7453699.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7453707.png)
![N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7453725.png)